molecular formula C13H10O5 B14671221 (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone CAS No. 37728-15-7

(2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone

Cat. No.: B14671221
CAS No.: 37728-15-7
M. Wt: 246.21 g/mol
InChI Key: YLVRFHDJLAVISP-UHFFFAOYSA-N
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Description

(2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone, also known as 2,3,3’,4’-Tetrahydroxybenzophenone, is an organic compound with the molecular formula C13H10O5. This compound is characterized by the presence of two phenolic rings, each substituted with hydroxyl groups at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone typically involves the condensation of appropriately substituted phenols with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the ketone linkage .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Uniqueness: (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone is unique due to its specific hydroxyl group arrangement, which influences its chemical reactivity and biological activity.

Properties

CAS No.

37728-15-7

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

(2,3-dihydroxyphenyl)-(3,4-dihydroxyphenyl)methanone

InChI

InChI=1S/C13H10O5/c14-9-5-4-7(6-11(9)16)12(17)8-2-1-3-10(15)13(8)18/h1-6,14-16,18H

InChI Key

YLVRFHDJLAVISP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)C2=CC(=C(C=C2)O)O

Origin of Product

United States

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